O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

Description

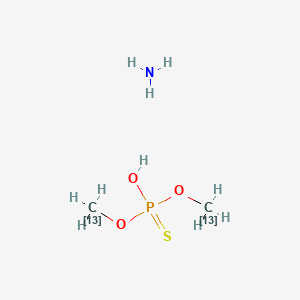

O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt (CAS: 1330052-30-6) is a stable isotope-labeled compound featuring two ¹³C atoms at the methyl groups attached to the phosphorus center. Its molecular formula is inferred as ¹³C₂H₁₀NO₂PS, derived from the non-labeled analog, O,O-Dimethyl Phosphorothionate Ammonium Salt (CAS: 40633-14-5), which has a molecular formula of C₂H₁₀NO₂PS . The compound consists of a phosphorothionate (P=S) core with two methoxy groups (O,O-dimethyl) and an ammonium counterion.

Properties

Molecular Formula |

C2H10NO3PS |

|---|---|

Molecular Weight |

161.13 g/mol |

IUPAC Name |

azane;hydroxy-di((113C)methoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1+1,2+1; |

InChI Key |

GIUYHMYPEVIYCM-AWQJXPNKSA-N |

Isomeric SMILES |

[13CH3]OP(=S)(O)O[13CH3].N |

Canonical SMILES |

COP(=S)(O)OC.N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Dimethyl phosphite labeled with carbon-13 (^13C) at methyl groups : This is the key isotopically enriched precursor.

- Elemental sulfur (S_8 powder) : For introducing the sulfur atom to form the phosphorothionate group.

- Ammonia gas (NH_3) : For ammonium salt formation.

- Solvent : Typically toluene or another inert organic solvent to facilitate reaction control.

Synthetic Procedure

Sulfurization Reaction

Dimethyl phosphite-^13C_2 is dissolved in toluene in a reaction vessel equipped with temperature control and stirring. Elemental sulfur powder is added in stoichiometric amounts to the solution.Ammonia Introduction

Ammonia gas is bubbled into the reaction mixture at a controlled temperature range of 20–30°C. This step facilitates the formation of the ammonium salt of the phosphorothionate.Reaction Conditions

The reaction is exothermic; therefore, cooling (e.g., using frozen brine) is required to maintain the temperature and avoid decomposition. The mixture is stirred for about 1 hour after ammonia introduction to ensure complete reaction.Crystallization and Isolation

Upon reaction completion, ammonium salt crystals precipitate. Water is added to dissolve the crystals, and the solution is separated by layers. The ammonium salt-rich lower layer, typically containing 40–44% concentration, is collected and transferred to storage.Purification

Further purification may involve recrystallization or solvent removal under reduced pressure to obtain the neat solid compound.

Reaction Scheme Summary

$$

\text{(^{13}CH3O)2P-H} + S + NH3 \rightarrow \text{(^{13}CH3O)2P(S)O}^- NH4^+

$$

Where dimethyl phosphite-^13C2 reacts with sulfur and ammonia to yield the ammonium salt of O,O-dimethyl phosphorothionate-^13C2.

- Nuclear Magnetic Resonance (NMR) : Carbon-13 NMR confirms isotopic incorporation.

- Mass Spectrometry (MS) : Confirms molecular weight and isotopic pattern.

- Melting Point Determination : Typically >260°C, indicating high purity.

- Solubility Tests : Slight solubility in DMSO and methanol consistent with expected chemical behavior.

- Moisture Sensitivity : Hygroscopic nature requires storage under inert atmosphere and low temperature.

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting materials | ^13C-labeled dimethyl phosphite, sulfur powder, ammonia gas, toluene solvent | Isotopic purity critical |

| Temperature | 20–30°C | Controlled to manage exotherm |

| Reaction time | ~1 hour after ammonia introduction | Ensures complete conversion |

| Cooling method | Frozen brine or equivalent | To dissipate heat |

| Product isolation | Crystallization, water dissolution, phase separation | Yields ammonium salt solution |

| Concentration of product | 40–44% ammonium salt in solution | For further processing/storage |

| Storage | -20°C, inert atmosphere | Prevents degradation |

The preparation of O,O-Dimethyl Phosphorothionate-^13C_2 Ammonium Salt is a carefully controlled synthetic process involving the sulfurization of isotopically labeled dimethyl phosphite followed by ammonium salt formation under mild conditions. The reaction is exothermic and requires precise temperature control and purification steps to yield a high-purity product suitable for advanced research applications. The isotopic labeling enables its use as a tracer in biochemical and environmental studies of organophosphorus compounds.

Chemical Reactions Analysis

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the phosphorothionate group to a phosphate group using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced to form phosphorothioates using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethyl groups are replaced by other nucleophiles under specific conditions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used, but they generally include phosphate and phosphorothioate derivatives .

Scientific Research Applications

O,O-Dimethyl Phosphorothionate Ammonium Salt is used in the synthesis of organophosphorus pesticide omethoate . It can be used for environmental testing .

Chemical Data

- Analyte Name: O,O-Dimethyl Phosphorothionate Ammonium Salt

- CAS Number: 40633-14-5

- Molecular Formula:

- Molecular Weight: 159.14

- Accurate Mass: 159.0119

- SMILES: $$NH4+].COP(=O)([S-])OC

- InChI: InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3

- IUPAC: azanium;[methoxy(sulfido)phosphoryl]oxymethane

- Alternate CAS Number: Free acid: 1112-38-5

Product Data

- Storage Temperature : -86°C

- Shipping Temperature : Dry ice

- Country of Origin : Canada

- Product Format : Neat

O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt is a stable isotope labelled analytical standard and is used for pharmaceutical testing .

Chemical Data

- Analyte Name: O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt

- CAS Number: 1329610-82-3

- Molecular Formula:

- Molecular Weight: 177.20

- Flash Point: -20

- SMILES: $$NH4+].[^{13}\text{CH}_3]\text{OP}(=\text{S})([\text{S}-])\text{O}[^{13}\text{CH}_3]

- Unlabelled CAS Number: 1066-97-3

- SIL Type: Carbon

Product Data

Mechanism of Action

The mechanism of action of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological processes, making it useful in both research and industrial applications.

Comparison with Similar Compounds

Physical Properties :

- Storage : Requires storage at -20°C to maintain stability .

- Appearance : White to off-white hygroscopic solid .

Comparison with Similar Compounds

Isotopic vs. Non-Isotopic Variants

Key Differences :

- The ¹³C₂ labeling enables precise tracking in mass spectrometry, avoiding interference from non-labeled analogs .

- The non-labeled variant is primarily used in biochemical studies for its neurotoxic effects .

Counterion Variations

Key Insights :

- Ammonium salts are preferred for isotopic labeling due to compatibility with analytical techniques.

- Sodium salts offer enhanced water solubility, useful in industrial formulations .

- Bulky counterions (e.g., dicyclohexylammonium) improve lipid solubility for specialized applications .

Substituent Variations (Pesticides vs. Research Chemicals)

Key Differences :

- Phosphorothionate-¹³C₂ lacks the aryl/alkyl substituents found in pesticides, reducing its environmental toxicity.

- Pesticides (e.g., parathion-methyl) feature electron-withdrawing groups (e.g., nitro) to enhance insecticidal activity .

Research Findings and Implications

- Stability : The ¹³C₂-labeled ammonium salt is hygroscopic, requiring stringent storage conditions (-20°C) to prevent degradation .

- Synthetic Utility: Sodium and dicyclohexylammonium salts serve as intermediates in organophosphorus synthesis, while isotopic variants aid metabolic pathway studies .

- Regulatory Status : Labeled compounds are exempt from stringent pesticide regulations but require safe handling due to hygroscopicity .

Biological Activity

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a specialized organophosphorus compound notable for its isotopic labeling with carbon-13, which enhances its utility in biological research, particularly in studies involving pesticides and herbicides. This compound serves as a valuable tool for tracking and analyzing biological interactions due to its unique structural properties and reactivity.

Chemical Structure and Properties

- Molecular Formula : C2H10NO3PS

- Molecular Weight : 165.18 g/mol

- CAS Number : 1330162-95-2

- Structure : The compound features an ammonium cation paired with a dithiophosphate anion, which is critical for its stability and reactivity.

Biological Activity

The biological activity of this compound is primarily inferred from its parent compound, O,O-Dimethyl Dithiophosphate, which has been studied for its potential as a weak cholinesterase inhibitor. Cholinesterases are essential enzymes that regulate neurotransmission by breaking down acetylcholine. Inhibition of these enzymes can lead to significant neurological effects, including:

- Nervous System Dysfunction : Inhibition may disrupt normal nerve impulse transmission.

- Potential Toxicity : While the effectiveness of O,O-Dimethyl Dithiophosphate as a cholinesterase inhibitor is debated, the potential for neurotoxic effects remains a concern.

Although specific mechanisms for this compound are not thoroughly documented, it is believed to participate in several biochemical interactions typical of organophosphorus compounds:

- Cholinesterase Inhibition : Similar to its parent compound, it may inhibit cholinesterase activity, leading to increased acetylcholine levels.

- Reactivity with Nucleophiles : The electrophilic nature of the phosphorus atom allows it to interact with various nucleophiles, potentially altering metabolic pathways.

Case Studies

- Environmental Impact Studies : Research has shown that organophosphorus compounds like O,O-Dimethyl Phosphorothionate can have significant environmental impacts due to their persistence and toxicity in ecosystems.

- Metabolic Pathway Tracking : The isotopic labeling with carbon-13 enables researchers to trace metabolic pathways and assess the compound's impact on biological systems more effectively. For example, studies utilizing carbon-13 NMR spectroscopy have demonstrated the ability to monitor how this compound interacts with various biological targets.

- Safety Assessments : Investigations into the safety and toxicity profiles of similar compounds have indicated potential thresholds for safe exposure levels, emphasizing the need for careful handling and application in agricultural contexts.

Comparative Analysis

The following table compares this compound with other related organophosphorus compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| O,O-Dimethyl Phosphorothioate | Contains sulfur instead of phosphorus | More potent cholinesterase inhibitor |

| O,O-Diethyl Dithiophosphate | Ethyl groups instead of methyl | Different metabolic pathways due to larger ethyl groups |

| Dimethyl Phosphate | Lacks sulfur; simpler structure | Primarily used as a solvent or reagent |

| Methyl Parathion | Contains a nitro group; more toxic | Known for significant environmental persistence |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt in isotopic purity?

- Methodological Guidance : Synthesis requires precise control of isotopic labeling (13C2) to maintain purity. Use phosphorus pentasulfide dissolved in toluene, followed by reaction with methanol to form O,O-dimethyl dithiophosphoric acid. Neutralize with ammonia to form the ammonium salt . Ensure isotopic integrity by verifying intermediates via LC-MS or NMR, referencing 13C-enriched precursors .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of 13C2 using 13C NMR, focusing on chemical shifts for methyl groups (δ ~50-60 ppm) and phosphorus-thiolate bonds (δ ~100-120 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate isotopic enrichment (e.g., m/z shifts corresponding to 13C2 labeling) and rule out impurities .

- Elemental Analysis : Verify C, H, N, and S content to ensure stoichiometric ratios align with theoretical values .

Q. What are the recommended storage conditions to prevent degradation?

- Stability Protocol : Store in airtight, light-resistant containers at -20°C in a desiccator to minimize hydrolysis. Avoid exposure to moisture, acids, or bases, which accelerate decomposition . Periodically test purity via HPLC or TLC to monitor degradation products (e.g., phosphorothioic acid derivatives) .

Advanced Research Questions

Q. How can isotopic labeling (13C2) be leveraged in metabolic or environmental fate studies?

- Experimental Design :

- Tracing Pathways : Use 13C2-labeled compound in tracer studies to monitor metabolic incorporation or environmental degradation via LC-MS/MS. For example, track thiolate-methyl transfer in soil microbiota .

- Quantitative Analysis : Apply isotope dilution mass spectrometry (IDMS) to correct for matrix effects in complex biological or environmental samples .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

- Challenges & Solutions :

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins or lipids .

- Low Recovery : Optimize pH during extraction (e.g., pH 6–8) to stabilize the ammonium salt form and improve solubility .

- Detection Limits : Employ derivatization with pentafluorobenzyl bromide to enhance sensitivity in GC-ECD or GC-MS analyses .

Q. How do conflicting data on hydrolysis rates in aqueous systems arise, and how should they be resolved?

- Data Contradiction Analysis :

- pH Dependency : Hydrolysis rates vary significantly with pH. For example, at pH <5, rapid acid-catalyzed degradation occurs, while alkaline conditions (pH >9) promote thiolate displacement. Replicate experiments under standardized pH buffers (e.g., CHES pH 9.0) .

- Temperature Effects : Use Arrhenius plots to model rate constants across temperatures (e.g., 4°C to 37°C) and validate activation energy values .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Operational Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis or high-concentration preparations to avoid inhalation of volatile byproducts (e.g., methyl mercaptan) .

- Spill Management : Neutralize spills with activated charcoal or bentonite clay, followed by disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.